molecular formula C12H18N6O2S B6785445 N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide

Cat. No.: B6785445
M. Wt: 310.38 g/mol
InChI Key: AFXVWOMHZIJDQY-UHFFFAOYSA-N
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Description

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazole and pyrazole derivatives, which are known for their diverse biological and chemical properties

Properties

IUPAC Name

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2S/c1-8-6-13-18(3)12(8)21(19,20)14-7-10-15-16-11(17(10)2)9-4-5-9/h6,9,14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXVWOMHZIJDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)(=O)NCC2=NN=C(N2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Click Chemistry: Utilizing azide-alkyne cycloaddition reactions to form the triazole ring.

  • Amidation Reactions: Converting carboxylic acids to amides using reagents like carbonyldiimidazole (CDI).

  • Sulfonation: Introducing the sulfonamide group through sulfonation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of specific functional groups to simpler forms.

  • Substitution Reactions: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Utilizing nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Serving as a building block for the synthesis of more complex molecules.

  • Biology: Investigating its biological activity and potential as a therapeutic agent.

  • Medicine: Exploring its use in drug development for treating various diseases.

  • Industry: Utilizing its chemical properties in the development of new materials and processes.

Mechanism of Action

The mechanism by which N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1,2,4-Triazole Derivatives: Other triazole compounds with similar ring structures and functional groups.

  • Pyrazole Derivatives: Compounds containing the pyrazole ring with various substituents.

Uniqueness: N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,4-dimethylpyrazole-3-sulfonamide stands out due to its specific combination of cyclopropyl, methyl, and sulfonamide groups, which contribute to its unique chemical and biological properties.

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